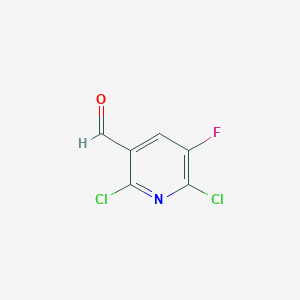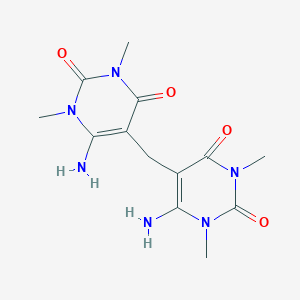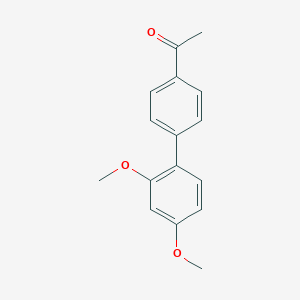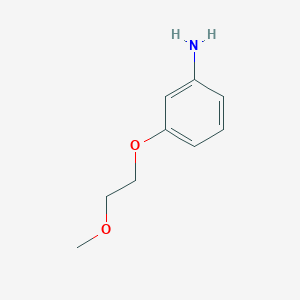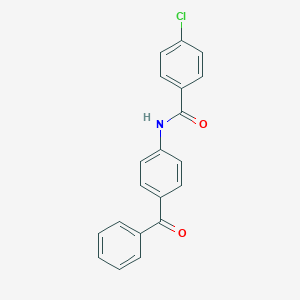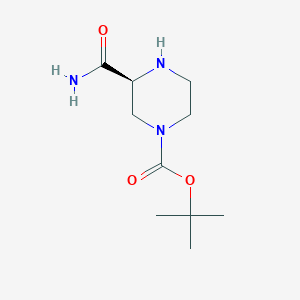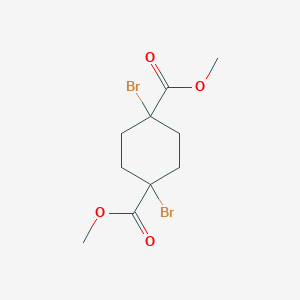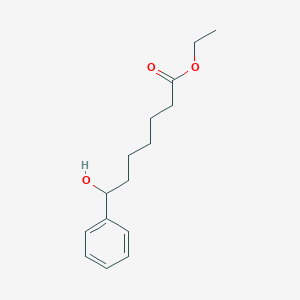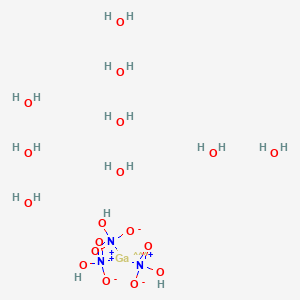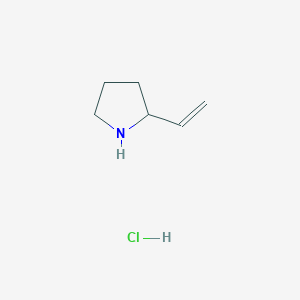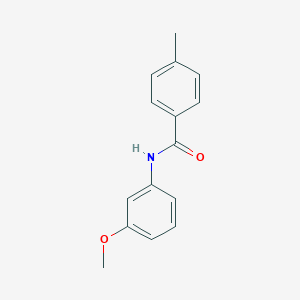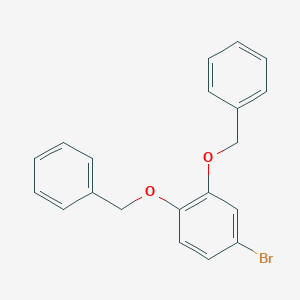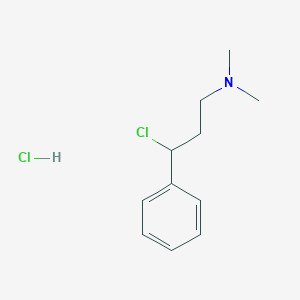
盐酸(3-氯-3-苯基-丙基)-二甲胺
描述
(3-Chloro-3-phenyl-propyl)-dimethyl-amine hydrochloride, also known as CPP-DMH, is an organic compound that belongs to the class of tertiary amines. It is a colorless, hygroscopic solid with a molecular weight of 239.77 g/mol and a melting point of >300°C. CPP-DMH is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a precursor in the synthesis of other compounds. It is also widely used in scientific research, particularly in the study of biochemical and physiological processes.
科学研究应用
合成和表征
- 一项研究讨论了基于真菌天然产物 3-氯-4-羟基苯乙酰胺的一系列仲酰胺类似物的合成和光谱表征,其中 3-氯-4-羟基苯乙酸与各种伯胺偶联。一种化合物对人类黑色素瘤和前列腺细胞系表现出中等的细胞毒性,表明在癌症研究中具有潜在应用 (Davis, Pierens, & Parsons, 2007)。
化学合成和表面活性剂开发
- 另一项研究重点关注使用十六烷基二甲基叔胺和十八烷基二甲基叔胺合成不对称阳离子双子表面活性剂,这些胺与盐酸和表氯醇反应。这项研究可能与表面活性剂生产中的工业应用相关 (刘发,2016)。
聚合物改性和医学应用
- 对通过与各种胺缩合反应改性的辐射诱导聚乙烯醇/丙烯酸 (PVA/AAc) 水凝胶进行了研究。改性聚合物显示出增加的溶胀性和热稳定性,并表现出更高的抗菌和抗真菌活性,表明它们在医学应用中的潜力 (Aly & El-Mohdy, 2015)。
杂环合成和药物应用
- 一项研究详细介绍了使用烯胺腈合成各种吡唑、吡啶和嘧啶衍生物,突出了这些化合物在药物化学中的潜力 (Fadda, Etman, El-Seidy, & Elattar, 2012)。
属性
IUPAC Name |
3-chloro-N,N-dimethyl-3-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-13(2)9-8-11(12)10-6-4-3-5-7-10;/h3-7,11H,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBOLGFVUPJVKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507540 | |
| Record name | 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride | |
CAS RN |
79130-51-1, 1011-59-2 | |
| Record name | 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1011-59-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

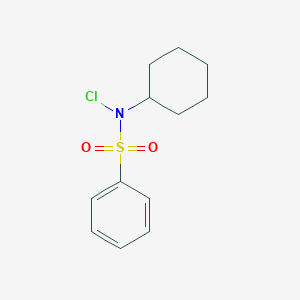
![2-Butyl-2H-benzo[d][1,2,3]triazole](/img/structure/B172346.png)
